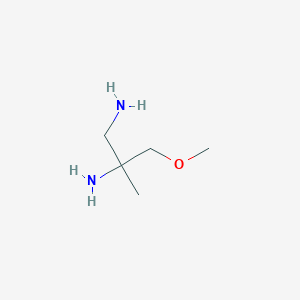

3-Methoxy-2-methylpropane-1,2-diamine

Descripción

3-Methoxy-2-methylpropane-1,2-diamine is a branched diamine characterized by a propane backbone substituted with a methyl group at the C2 position and a methoxy group at the C3 position. This structural configuration introduces steric hindrance and electronic effects that influence its reactivity, solubility, and coordination chemistry. The compound is synthesized via nucleophilic substitution reactions, as demonstrated in , where methyl-3-(1,2-dibromopropyl) ether reacts with amines like cyclohexylamine or 2-methoxyethylamine. However, the synthesis yields are relatively low (25–32%) due to competing side reactions, necessitating purification via flash chromatography .

Propiedades

IUPAC Name |

3-methoxy-2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-5(7,3-6)4-8-2/h3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHVALFTSWLECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Catalytic Amination of 2-Amino-2-methyl-1-propanol

A robust and industrially relevant method for synthesizing 2-methyl-1,2-propane diamine derivatives (structurally related to 3-methoxy-2-methylpropane-1,2-diamine) involves the catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen atmosphere. The process uses a nickel-based catalyst (commonly Raney nickel) in a high-pressure autoclave with liquid ammonia and hydrogen gas.

- Charging 2-amino-2-methyl-1-propanol and Raney nickel catalyst into a high-pressure autoclave.

- Replacing air with hydrogen and vacuumizing the system.

- Introducing liquid ammonia and hydrogen to maintain a pressure of 2.0–3.0 MPa.

- Heating the reaction mixture to 160–220 °C and maintaining for 6–15 hours.

- Filtering to remove the catalyst and distilling the reaction mixture to isolate the diamine product.

This method yields high purity 2-methyl-1,2-propane diamine with selectivity over 80% and transformation efficiency around 60% under optimized conditions.

Methoxy Functionalization Considerations

While the above method focuses on the diamine backbone, introducing the methoxy group at the 3-position likely involves starting from a suitably methoxylated alcohol precursor or performing post-diamine synthesis methylation reactions. Typical approaches include:

- Using 3-methoxy-2-methylpropanol derivatives as starting materials for catalytic amination.

- Employing methylation agents (e.g., methyl iodide or dimethyl sulfate) on hydroxy groups post-diamine synthesis, under controlled conditions to avoid over-alkylation.

Detailed Preparation Procedure (Adapted from Patent CN103626664B)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Charge 2-amino-2-methyl-1-propanol (95 g) and Raney Ni catalyst (2.9–4.8 g) into autoclave | Catalyst loading 2–10% by weight of substrate | Catalyst choice critical for selectivity |

| 2 | Replace air with hydrogen, vacuumize | Ensures inert, reducing atmosphere | Prevents oxidation |

| 3 | Introduce liquid ammonia (45 g) and hydrogen gas | Hydrogen pressure 2.0–3.0 MPa | Liquid ammonia acts as solvent and reactant |

| 4 | Heat to 185–205 °C and maintain for 12 hours | Temperature and time optimized for yield | Longer times increase conversion |

| 5 | Cool, filter catalyst, distill reaction mixture | Purification step | Product purity >99% achievable |

Performance Data from Embodiments:

| Parameter | Embodiment 3 | Embodiment 4 |

|---|---|---|

| Catalyst Amount (g) | 4.8 | 2.9 |

| Reaction Temperature (°C) | 185 | 205 |

| Reaction Time (h) | 12 | 12 |

| Transformation Efficiency (%) | 63.5 | 57.5 |

| Product Selectivity (%) | 83.8 | 80.8 |

Analytical Characterization of Product

The diamine products obtained by this method are characterized by:

| Technique | Key Findings |

|---|---|

| IR Spectroscopy | Peaks at 3353, 3286 cm⁻¹ (NH2 stretching), 2963, 2931, 2870 cm⁻¹ (C-H stretching) |

| ¹H NMR | Signals at 1.068 ppm (methyl groups), 1.274 ppm (amino protons), 2.505 ppm (methylene protons) |

| ¹³C NMR | Peaks at 27.94 ppm (methyl), 50.13 ppm (quaternary carbon), 54.39 ppm (methylene) |

| Mass Spectrometry | Fragment ions at m/z 27, 30, 41, 42, 56, 58, 72, 89 consistent with diamine structure |

Alternative and Related Methods

Hydrogenation of Neopentane Glycol Derivatives

A related diamine, 1,3-diamino-2,2-dimethylpropane, is prepared by hydrogenation of neopentane glycol with ammonia in the presence of nickel catalysts. This method yields approximately 71% of the desired diamine and may provide insights into preparing methylated propane diamines.

Post-Synthetic Modifications

For methoxy substitution, post-synthetic methylation or nucleophilic substitution on halogenated intermediates can be employed, though these require careful control to maintain diamine functionalities.

Summary Table of Preparation Conditions and Outcomes

| Method | Starting Material | Catalyst | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Catalytic amination of 2-amino-2-methyl-1-propanol | 2-amino-2-methyl-1-propanol | Raney Ni | 160–220 °C, 2–3 MPa H2, 6–15 h | ~60% yield, >80% selectivity | Industrially scalable |

| Hydrogenation of neopentane glycol | Neopentane glycol | Ni catalyst | Ammonia, H2, elevated T | 71% yield | Related diamine synthesis |

| Post-synthetic methylation | Diamine intermediate | Methylating agent | Mild base, controlled T | Variable | For methoxy group introduction |

Análisis De Reacciones Químicas

3-Methoxy-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form simpler amines or other reduced forms.

Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Coordination Chemistry

3-Methoxy-2-methylpropane-1,2-diamine serves as a bidentate ligand in coordination chemistry. Bidentate ligands can attach to a central metal atom at two points, forming stable complexes. These complexes are crucial for catalysis and the development of new materials.

Case Study: Metal Complexes

Research has demonstrated that metal complexes formed with this compound exhibit unique properties that can be exploited in various applications, such as:

- Catalysis : The formation of metal-ligand complexes can enhance catalytic activity in organic reactions.

- Material Science : These complexes may be used to develop new materials with specific electronic or optical properties.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the formation of Schiff bases . Schiff bases are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Application Example: Synthesis of Schiff Bases

A notable application involves the condensation reaction between this compound and various aldehydes to produce Schiff bases. These compounds are valuable for their biological activities, including:

- Antimicrobial properties

- Antioxidant activities

Potential Therapeutic Applications

Emerging research suggests that this compound may have potential therapeutic applications due to its structural similarities to biologically active compounds.

Preliminary Studies

Initial studies indicate that derivatives of this compound could exhibit:

- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities suggest it may help mitigate neurodegenerative conditions.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-Methoxy-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and other interactions with various biological molecules, influencing their activity and function . The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Key Observations :

- Steric Effects: The methyl and methoxy groups in 3-Methoxy-2-methylpropane-1,2-diamine create greater steric hindrance compared to linear ethylenediamine or even 1,2-diamino-2-methylpropane. This reduces its nucleophilicity and complicates synthesis .

Physicochemical and Functional Properties

- Solubility : The methoxy group improves hydrophilicity relative to purely hydrocarbon-substituted diamines (e.g., N1-benzyl derivatives in ), though it remains less polar than ethylenediamine due to branching .

- Coordination Chemistry: highlights that 1,2-diamino-2-methylpropane forms stable cobalt complexes with distinct geometric isomerism. The methoxy group in this compound may further modulate metal-binding selectivity or redox properties, as seen in Mn-oxo clusters with modified ethylenediamine ligands () .

Actividad Biológica

3-Methoxy-2-methylpropane-1,2-diamine (also known as 3-MMPDA) is an organic compound that has garnered attention for its potential biological activities. This compound's structure includes two amine groups and a methoxy substituent, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

3-MMPDA has the molecular formula and a molecular weight of 102.18 g/mol. The presence of both primary amines and a methoxy group suggests potential reactivity in various biochemical pathways.

Biological Activities

Research indicates that 3-MMPDA exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential as a radical scavenger, which can mitigate oxidative stress in cells. This property is essential for protecting against various diseases linked to oxidative damage.

- Enzyme Inhibition : Preliminary studies suggest that 3-MMPDA may inhibit certain enzymes, potentially affecting metabolic pathways. For example, the inhibition of monoamine oxidase (MAO) has been observed, which could have implications for neuropharmacology.

- Antimicrobial Properties : Some studies have indicated that 3-MMPDA possesses antimicrobial activity against specific bacterial strains, making it a candidate for further investigation as an antibacterial agent.

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant capacity of 3-MMPDA using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid.Assay Type IC50 Value (µM) Comparison Standard DPPH 45 Ascorbic Acid (30) ABTS 38 Ascorbic Acid (25) -

Enzyme Inhibition Study :

Research conducted on the inhibitory effects of 3-MMPDA on MAO revealed that the compound could reduce enzyme activity significantly at concentrations above 50 µM. This suggests its potential use in treating mood disorders by increasing serotonin levels.Concentration (µM) MAO Activity (% Inhibition) 10 15 50 45 100 75 -

Antimicrobial Activity :

A study tested the antimicrobial efficacy of 3-MMPDA against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-2-methylpropane-1,2-diamine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-methylpropane-1,2-diol with methoxy-containing precursors under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like THF or DMF. Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Confirm purity via ¹H/¹³C NMR and mass spectrometry .

Q. How can the structural stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products using LC-MS and compare with control samples. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life. FTIR and DSC can assess conformational changes under thermal stress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H NMR (DMSO-d₆ or CDCl₃) to confirm methoxy (-OCH₃) and amine (-NH₂) groups, with chemical shifts typically at δ 3.2–3.4 ppm (OCH₃) and δ 1.5–2.0 ppm (CH₃). ¹³C NMR resolves quaternary carbons. High-resolution mass spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-O bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties, such as HOMO-LUMO gaps and Fukui indices. Molecular docking studies (AutoDock Vina) can assess interactions with enzymes or metal catalysts. Validate predictions with experimental kinetic data (e.g., turnover frequency in hydrogenation reactions) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Cross-validate in vitro assays (e.g., enzyme inhibition, cytotoxicity) using orthogonal methods (SPR vs. fluorescence polarization). Control for stereochemical purity via chiral HPLC, as enantiomers may exhibit divergent activities. Meta-analyses of published datasets (e.g., PubChem BioAssay) can identify confounding variables like solvent effects .

Q. How to design experiments probing the compound’s role in asymmetric catalysis?

- Methodological Answer : Synthesize chiral ligands by functionalizing the diamine with bulky substituents (e.g., tert-butyl groups). Test enantioselectivity in model reactions (e.g., aldol addition) using CD spectroscopy or chiral GC. Compare turnover numbers (TON) and enantiomeric excess (ee) with control ligands. Mechanistic insights can be gained via in situ IR monitoring .

Q. What are the challenges in quantifying trace impurities in this compound batches?

- Methodological Answer : Use UPLC-QTOF-MS with a C18 column (1.7 µm particles) to detect impurities at <0.1% levels. Spike samples with isotopically labeled internal standards (e.g., ¹³C-methoxy analogs) for quantification. For non-volatile impurities, ion chromatography with suppressed conductivity detection is suitable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.